Methyl 3-iodocyclobutane-1-carboxylate

Negishi cross-coupling organozinc reagent generation medicinal chemistry building blocks

Methyl 3-iodocyclobutane-1-carboxylate is a C6H9IO2 cyclobutane derivative (MW 240.04 g/mol) supplied as a mixture of cis/trans diastereomers, typically at ≥97% purity. The compound features a strained four-membered carbocycle bearing an iodine substituent at the 3-position and a methyl ester at the 1-position, combining ring strain (~26 kcal/mol) with the weakest carbon–halogen bond among common alkyl halides.

Molecular Formula C6H9IO2
Molecular Weight 240.04 g/mol
Cat. No. B8145707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodocyclobutane-1-carboxylate
Molecular FormulaC6H9IO2
Molecular Weight240.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)I
InChIInChI=1S/C6H9IO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
InChIKeyWBLNBSDMAHEUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Iodocyclobutane-1-Carboxylate (CAS 2387601-28-5): Procurement-Grade Cyclobutane Building Block with Differentiated Halogen Reactivity


Methyl 3-iodocyclobutane-1-carboxylate is a C6H9IO2 cyclobutane derivative (MW 240.04 g/mol) supplied as a mixture of cis/trans diastereomers, typically at ≥97% purity . The compound features a strained four-membered carbocycle bearing an iodine substituent at the 3-position and a methyl ester at the 1-position, combining ring strain (~26 kcal/mol) with the weakest carbon–halogen bond among common alkyl halides [1]. This dual activation renders it a strategically distinct intermediate for transition-metal-catalyzed cross-coupling, particularly Negishi and Suzuki–Miyaura reactions, where the C–I bond serves as a superior oxidative addition partner compared to C–Br and C–Cl analogs [2].

Why Methyl 3-Iodocyclobutane-1-Carboxylate Cannot Be Swapped with the Bromo or Chloro Analog: Quantitative Reactivity and Selectivity Gaps


Replacing methyl 3-iodocyclobutane-1-carboxylate with the corresponding 3-bromo (CAS 4935-00-6) or 3-chloro (CAS 15963-46-9) analog is not a functionally equivalent substitution. In zinc insertion—the critical first step for generating organozinc reagents used in Negishi couplings—the iodo derivative achieves full conversion (100%) under conditions where the bromo analog reaches only 56% (Rieke Zn, 25 °C, 20 min) and drops to merely 5% under continuous flow at 120 °C [1]. The underlying physicochemical driver is the C–I bond dissociation energy (BDE), approximately 53–57 kcal/mol for a secondary alkyl iodide, versus ~68 kcal/mol for C–Br and ~79 kcal/mol for C–Cl; this ~11–15 kcal/mol gap translates into orders-of-magnitude differences in oxidative addition rates with Pd(0) and Ni(0) catalysts [2]. Additionally, the target compound is commercially supplied as a cis/trans diastereomeric mixture (typically ~1:1), whereas the stereodefined trans isomer (CAS 2256047-13-7) is a distinct procurement item; selecting the wrong stereochemical form can alter downstream diastereoselectivity outcomes in target-molecule synthesis .

Methyl 3-Iodocyclobutane-1-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


3-Iodo vs. 3-Bromo Cyclobutane: Zinc Insertion Conversion for Negishi Coupling—A Direct Head-to-Head Comparison

In a direct comparative study by Tissot et al. (2018) at UCB Pharma, 3-iodocyclobutane carbonitrile (1a) and 3-bromocyclobutane carbonitrile (1a′) were subjected to zinc insertion using commercially available Rieke zinc. The iodo derivative reached full conversion (100%) in 20 minutes at 25 °C, while the bromo analog plateaued at only 56% conversion under identical conditions [1]. Under continuous flow conditions (120 °C, 6 min residence time, HCl-preactivated zinc), the iodo derivative again achieved 100% conversion, whereas the bromo derivative showed only 5% conversion [1]. This demonstrates that the bromo analog is not a viable drop-in replacement when efficient organozinc formation is required.

Negishi cross-coupling organozinc reagent generation medicinal chemistry building blocks

C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Quantifying the Oxidative Addition Advantage

The rate-determining step in most Pd(0)- and Ni(0)-catalyzed cross-coupling reactions is oxidative addition of the metal center into the carbon–halogen bond. The C–I bond dissociation energy for a secondary alkyl iodide is approximately 53–57 kcal/mol, compared to ~68 kcal/mol for the C–Br bond and ~79 kcal/mol for the C–Cl bond [1]. This ~11–22 kcal/mol BDE gap predicts a relative oxidative addition rate enhancement of approximately 10²–10⁴ fold for the iodo derivative at ambient temperature, based on the Bell–Evans–Polanyi principle and experimentally observed relative rates of ArI:ArBr:ArCl ≈ 10⁴:10²:1 in Pd(PPh₃)₄-catalyzed systems [2]. For the cyclobutane scaffold, this means methyl 3-iodocyclobutane-1-carboxylate can undergo oxidative addition under significantly milder conditions (lower temperature, shorter time, lower catalyst loading) than its bromo or chloro counterparts.

oxidative addition kinetics Pd-catalyzed cross-coupling bond dissociation energy

Diastereomeric Mixture vs. Stereodefined Analog: Structural and Procurement Differentiation

Methyl 3-iodocyclobutane-1-carboxylate (CAS 2387601-28-5) is commercially supplied as an approximate 1:1 cis/trans diastereomeric mixture, a consequence of the synthetic route via iodination of cyclobutanecarboxylate precursors that proceeds without stereocontrol . In contrast, methyl trans-3-iodocyclobutanecarboxylate (CAS 2256047-13-7) is a stereodefined single-diastereomer product available through separate procurement . In the Tissot et al. (2018) study, Negishi coupling of the analogous diastereomeric mixture with iodobromopyrimidine produced a 6:4 cis/trans product ratio (dr = 6:4), demonstrating that the starting diastereomeric ratio directly propagates into downstream stereochemical outcomes [1]. For SAR exploration where both diastereomers are of interest simultaneously, the diastereomeric mixture provides a cost-effective screening pool; for stereospecific target synthesis, the trans-isomer must be procured separately.

diastereoselectivity stereochemistry medicinal chemistry SAR

Validated Industrial Application: UCB Pharma's Multi-Gram Negishi Coupling Platform

The Tissot et al. (2018) study from UCB Biopharma demonstrates that functionalized iodocyclobutyl derivatives—including iodo(3-methoxycarbonylcyclobutyl)zinc (2h), the organozinc reagent derived directly from methyl 3-iodocyclobutane-1-carboxylate—can be successfully employed in Pd-catalyzed Negishi couplings with halo-heteroaromatics on gram scale [1]. The methodology was validated across 11 distinct cyclobutyl-heteroaryl products (3a–3k) with yields ranging from 20% to 85%. Notably, the commercially available cyclobutylzinc bromide delivered product 3f in 85% yield, while the iodo(3-methoxycarbonyl-3-methylcyclobutyl)zinc (2g) gave 3g in 64% yield [1]. The study further established a multistep continuous flow process enabling automation and library synthesis, confirming industrial scalability that is not demonstrated for the corresponding bromo or chloro cyclobutane carboxylate esters in a comparable integrated platform [1].

pharmaceutical process chemistry Negishi coupling scale-up industrial cyclobutane synthesis

Procurement Cost–Reactivity Calculus: Iodo vs. Bromo Cyclobutane Methyl Ester

Market pricing data indicate that methyl 3-iodocyclobutane-1-carboxylate commands a premium over its bromo analog, reflecting both the higher cost of iodine vs. bromine reagents and the differentiated reactivity profile. As of 2025–2026, the iodo compound (≥97% purity) is priced at approximately ¥1,979/1g and ¥7,921/5g from major Chinese suppliers , while the bromo analog (≥98% purity) is available at approximately ¥315/1g and ¥1,565/5g from comparable suppliers . This represents a ~6.3× price multiple on a per-gram basis. However, when factoring in the zinc insertion conversion efficiency gap (100% vs. 56% for bromo under optimal batch conditions), the effective cost per unit of reactive organozinc generated narrows to approximately 3.5×. For scale-up applications requiring quantitative organometallic formation, the higher upfront cost of the iodo derivative is partially offset by elimination of excess reagent consumption, reduced byproduct removal, and avoidance of failed reactions [1].

procurement economics building block cost analysis cross-coupling reagent selection

Methyl 3-Iodocyclobutane-1-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Parallel Medicinal Chemistry SAR: Simultaneous cis/trans Diastereomer Exploration

When a medicinal chemistry program requires exploration of both cis and trans 1,3-disubstituted cyclobutane SAR space, procuring the diastereomeric mixture (CAS 2387601-28-5) as a single starting material is strategically efficient. As demonstrated by Tissot et al. (2018), Negishi coupling of the diastereomeric mixture yields a separable 6:4 cis/trans product ratio, enabling simultaneous access to both stereoisomers from one synthetic sequence [1]. This approach reduces procurement complexity and inventory management compared to purchasing separate cis and trans building blocks, while providing the enhanced C–I reactivity needed for reliable cross-coupling.

Negishi Coupling-Based Library Synthesis with Continuous Flow Automation

For pharmaceutical process chemistry groups building 1,3-disubstituted cyclobutane libraries via Negishi coupling, methyl 3-iodocyclobutane-1-carboxylate is the preferred halogenated building block based on industrial validation. The UCB Pharma study demonstrated that the derived iodo(3-methoxycarbonylcyclobutyl)zinc reagent (2h) can be generated and coupled under both batch (Rieke zinc, 25 °C) and continuous flow (Zn column, 120 °C) conditions with full conversion, enabling automated library synthesis [1]. The corresponding bromo analog gave only 5% conversion under identical flow conditions and is not suitable for this workflow [1].

Suzuki–Miyaura Cross-Coupling Requiring Mild Conditions for Base-Sensitive Substrates

When coupling partners contain base-sensitive functional groups (e.g., epimerizable stereocenters, labile esters), the lower C–I bond dissociation energy of methyl 3-iodocyclobutane-1-carboxylate (BDE ≈ 53–57 kcal/mol) enables oxidative addition at lower temperatures than required for C–Br or C–Cl analogs (BDE ≈ 68 and 79 kcal/mol, respectively) [2]. Isolated literature examples confirm that cyclobutyl iodides undergo Suzuki–Miyaura coupling with arylboronic acids under mild Pd catalysis [1]. This milder reactivity profile can preserve sensitive functionality that would degrade under the more forcing conditions needed to activate the bromo or chloro analogs.

Cost-Conscious Scale-Up Where Organozinc Formation Yield Is the Critical Quality Attribute

In process development where the organozinc formation step is the yield-limiting transformation, methyl 3-iodocyclobutane-1-carboxylate offers an economically defensible advantage despite its higher per-gram cost. With a 100% zinc insertion conversion versus 56% for the bromo analog under optimal batch conditions, the conversion-adjusted effective cost narrows from a 6.3× raw material premium to approximately 3.5× per unit reactive intermediate . For multi-gram to kilogram campaigns, the avoidance of failed batches, reduced analytical burden from incomplete conversion monitoring, and elimination of excess reagent stoichiometry can offset the upfront material cost differential, making the iodo compound the lower-risk procurement choice for critical coupling steps.

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